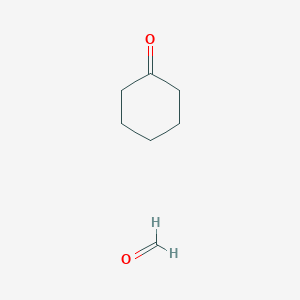

Cyclohexanone;formaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formaldehyde, polymer with cyclohexanone is a compound formed by the polymerization of formaldehyde and cyclohexanone. This polymer is commonly used as a resin in various industries, including adhesives, coatings, and plastics . It exhibits excellent thermal stability and mechanical properties, making it suitable for applications requiring high heat resistance and strength . Additionally, it is known for its good chemical resistance and low toxicity .

Preparation Methods

The preparation of formaldehyde, polymer with cyclohexanone involves the polymerization of formaldehyde and cyclohexanone. The process typically includes the following steps :

Reactants: Cyclohexanone and formaldehyde are added into a reacting kettle.

Catalysts: Catalysts are added under continuous stirring.

Reaction Completion: After the reaction is complete, cyclohexanone extraction resin is added.

Separation: The lower layer water phase is separated by stirring and standing.

Absorption: Materials are transmitted to an absorption tower, and carbon dioxide is introduced into the lower part of the absorption tower.

Evaporation: The materials are transmitted into a plate-type membrane evaporator to be evaporated in vacuum, and the cyclohexanone is recovered for reuse.

This method has advantages such as less corrosion of equipment, short reaction time, easy control of the neutralizing endpoint, less environmental pollution, and stable operation .

Chemical Reactions Analysis

Formaldehyde, polymer with cyclohexanone undergoes various chemical reactions, including :

Oxidation: The polymer can be oxidized to introduce oxygen functional groups such as cyclic ketonic, quinone carbonyl, and hydroquinone on the surface of the polymer.

Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.

Polymerization: The polymer can further polymerize with other compounds, such as epoxy resins, to form copolymers.

Common reagents and conditions used in these reactions include oxidizing agents like dioxygen and catalysts for polymerization reactions . Major products formed from these reactions include modified polymers with enhanced properties.

Scientific Research Applications

Formaldehyde, polymer with cyclohexanone has a wide range of scientific research applications :

Chemistry: It is used as a resin in the production of adhesives, coatings, and plastics. It is also used as a coating additive and free radical photoinitiator.

Biology: The polymer is used in the preparation of complex 3D structures and as an adhesive in multilayered laminated sheets.

Medicine: It is used in the development of medical devices and equipment due to its excellent thermal stability and mechanical properties.

Industry: The polymer is used in the production of high-performance materials, such as glass fiber reinforced composites and unsaturated polyester resins.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with cyclohexanone involves its interaction with various molecular targets and pathways . The polymer’s surface contains abundant oxygen functional groups, such as cyclic ketonic, quinone carbonyl, and hydroquinone, which contribute to its catalytic properties. These functional groups facilitate reactions such as the hydroxylation of benzene to phenol, where the polymer acts as a metal-free catalyst .

Comparison with Similar Compounds

Formaldehyde, polymer with cyclohexanone can be compared with other similar compounds, such as :

Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group. It is used as a precursor to nylon and has a sweet odor reminiscent of benzaldehyde.

Tannin-cyclohexanone formaldehyde resin: An environmentally friendly resin modified with tannin, which has higher decomposition temperature and improved properties compared to cyclohexanone formaldehyde resin.

The uniqueness of formaldehyde, polymer with cyclohexanone lies in its excellent thermal stability, mechanical properties, and chemical resistance, making it suitable for a wide range of applications.

Properties

CAS No. |

108334-37-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

cyclohexanone;formaldehyde |

InChI |

InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |

InChI Key |

CJTRGWNHVKRZEB-UHFFFAOYSA-N |

SMILES |

C=O.C1CCC(=O)CC1 |

Canonical SMILES |

C=O.C1CCC(=O)CC1 |

Synonyms |

cyclohexanone condensate resin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.